5-Methoxy-3,3-dimethylpentanoic acid
Description
Properties
IUPAC Name |
5-methoxy-3,3-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,4-5-11-3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBWMBLNGCUCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methoxy-3,3-dimethylpentanoic acid typically involves the esterification of 3,3-dimethylpentanoic acid followed by methoxylation. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid. Industrial production methods may involve more advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
5-Methoxy-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
5-Methoxy-3,3-dimethylpentanoic acid is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry.
Biology: It is used in biochemical assays to study enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .
Comparison with Similar Compounds
Similar compounds to 5-Methoxy-3,3-dimethylpentanoic acid include:
3,3-Dimethylpentanoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxy-2,2-dimethylpentanoic acid: Has a different substitution pattern, affecting its chemical properties.
5-Methoxy-3,3-dimethylhexanoic acid: Contains an additional carbon, altering its molecular weight and reactivity.
This compound stands out due to its unique combination of a methoxy group and a dimethylpentanoic acid backbone, which imparts specific chemical and biological properties.
Biological Activity
5-Methoxy-3,3-dimethylpentanoic acid is a compound of interest due to its potential biological activities and mechanisms of action. This article reviews its biological activity, including its interactions with molecular targets, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group, which can participate in hydrogen bonding and influence its biological activity. The molecular formula for this compound is , and it is known for its structural similarity to other biologically active compounds.
The mechanism of action for this compound involves interaction with specific enzymes or receptors. The methoxy group enhances its ability to engage in various biochemical pathways, potentially acting as either a substrate or an inhibitor in metabolic processes.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For example, the compound has shown significant inhibition of cell proliferation in colorectal cancer cells (HCT116 and Caco-2) with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HCT116 | 0.33 | Significant cytotoxicity |
| Caco-2 | 0.51 | Significant cytotoxicity |
| Normal Cells | >100 | Low cytotoxicity |
2. Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. Mechanistic studies suggest that it promotes the production of reactive oxygen species (ROS), leading to mitochondrial membrane potential reduction and activation of apoptotic pathways .
3. Cell Cycle Arrest
The compound has been observed to arrest the cell cycle at the G2/M phase in treated cancer cells. This effect contributes to its overall antitumor activity by preventing cancer cells from proliferating effectively .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Study on Colorectal Cancer : In a controlled study involving HCT116 and Caco-2 cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through ROS generation .
- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular signaling pathways could regulate proteins associated with cell cycle progression and apoptosis, indicating its potential as a therapeutic agent against malignancies .
Safety and Toxicological Considerations
While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary data suggest that while it exhibits cytotoxic effects on cancer cells, it shows low toxicity towards normal cells at comparable concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
